Benzenamine, N-hydroxy-2-(phenylmethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
180677-34-3 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2-benzylphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
InChI Key |
ARVAOUIHONRZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches
Direct N-Hydroxylation of 2-(Phenylmethyl)benzenamine
The direct conversion of 2-(phenylmethyl)benzenamine (also known as 2-benzylaniline) to its N-hydroxy derivative presents a direct and atom-economical approach. This transformation involves the oxidation of the nitrogen atom and can be achieved through various oxidative and catalytic techniques.
Oxidative N-Hydroxylation Techniques
The oxidation of the amino group in 2-(phenylmethyl)benzenamine to a hydroxylamino group can be accomplished using specific oxidizing agents. These reactions must be carefully controlled to prevent over-oxidation to nitroso or nitro compounds.
One common method for the N-hydroxylation of arylamines involves the use of Caro's acid (peroxymonosulfuric acid) or potassium peroxymonosulfate. These reagents can effectively deliver an oxygen atom to the nitrogen of the amine. The reaction is typically carried out in a biphasic system to control the reaction rate and improve selectivity.
Another approach involves the use of hydrogen peroxide in the presence of a suitable catalyst. For instance, the oxidation of secondary amines to nitrones, which can be subsequently hydrolyzed to N-hydroxylamines, can be achieved with hydrogen peroxide and a sodium tungstate catalyst.
Enzymatic oxidation represents a milder and often more selective method for N-hydroxylation. Cytochrome P450 enzymes, which are involved in drug metabolism, are known to catalyze the N-hydroxylation of primary and secondary amines. nih.govnih.gov The mechanism is believed to proceed through a hydrogen abstraction and rebound pathway. nih.gov While highly specific, the application of enzymatic systems for preparative scale synthesis can be challenging due to enzyme stability and cost.
Table 1: Representative Oxidative N-Hydroxylation Techniques
| Oxidizing System | Solvent | Typical Temperature (°C) | Reported Yields for Analogous Reactions (%) |
|---|---|---|---|
| Caro's Acid (H₂SO₅) | Biphasic (e.g., Et₂O/H₂O) | 0 - 10 | 50 - 70 |
| Potassium Peroxymonosulfate (Oxone®) | Biphasic (e.g., CH₂Cl₂/aq. NaHCO₃) | 0 - 25 | 60 - 80 |
| H₂O₂ / Sodium Tungstate | Methanol/Water | 25 - 50 | Variable, can lead to nitrone |
| Cytochrome P450 (enzymatic) | Aqueous buffer | 25 - 37 | Substrate dependent |
Catalytic Approaches to N-Hydroxylation
Catalytic methods for the direct N-hydroxylation of amines are an area of ongoing research, aiming for more efficient and environmentally benign processes. These approaches often involve the use of transition metal catalysts to activate the oxidant, typically hydrogen peroxide or molecular oxygen.
For instance, certain titanium silicalite catalysts have been shown to be effective for the selective oxidation of anilines to the corresponding N-hydroxylamines using aqueous hydrogen peroxide. The choice of solvent is crucial in these systems to achieve high selectivity.
Bio-inspired non-heme iron and manganese complexes have also been investigated as catalysts for the oxidation of C-H and N-H bonds. mdpi.commdpi.com These catalysts mimic the active sites of oxygenase enzymes and can activate oxidants like hydrogen peroxide for the N-hydroxylation of amines. The ligand environment around the metal center plays a critical role in tuning the reactivity and selectivity of these catalysts.
Synthesis via Reduction of Nitroso or Nitro Precursors
A more common and often higher-yielding approach to the synthesis of N-arylhydroxylamines involves the partial reduction of the corresponding nitro or nitroso compounds.
Selective Reduction of 2-(Phenylmethyl)nitrobenzene
The selective reduction of 2-(phenylmethyl)nitrobenzene to N-hydroxy-2-(phenylmethyl)benzenamine is a key synthetic strategy. Complete reduction would lead to the corresponding aniline (B41778), so careful selection of the reducing agent and reaction conditions is paramount.
A widely used method for this transformation is the reduction with zinc dust in the presence of a neutral or weakly acidic ammonium (B1175870) chloride solution. This system provides the right reduction potential to stop the reaction at the hydroxylamine (B1172632) stage.
Catalytic hydrogenation can also be employed for the selective reduction of nitroarenes. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used with hydrogen gas or a hydrogen donor like hydrazine (B178648). google.com The reaction conditions, including temperature, pressure, and the presence of catalyst modifiers, must be finely tuned to prevent over-reduction to the amine. A patent describes the use of various catalysts like iron, zinc, palladium on carbon, and Raney nickel with reducing agents such as ammonia, amines, or hydrazine for the preparation of N-hydroxyanilines from nitrobenzenes. google.com
Table 2: Selective Reduction of Nitroarenes to N-Arylhydroxylamines
| Reducing System | Solvent | Typical Temperature (°C) | Reported Yields for Analogous Reactions (%) |
|---|---|---|---|
| Zn / NH₄Cl | Water/Ethanol | 10 - 40 | 70 - 90 |
| Raney Ni / Hydrazine | Ethanol | 25 - 50 | 60 - 85 |
| Pd/C / H₂ | Methanol/Ethyl Acetate | 25 | Highly variable, requires careful control |
| Pt catalyst / Isopropylamine | Organic Solvent | - | High, but catalyst cost is a factor google.com |
Reduction of Nitrones or Oximes as Intermediates
An alternative route involves the synthesis and subsequent reduction of a nitrone or oxime intermediate. For example, a nitrone can be formed by the condensation of 2-benzylnitrosobenzene with a suitable methylene (B1212753) compound or by the oxidation of the corresponding imine. The resulting nitrone can then be reduced to the N-hydroxylamine using a mild reducing agent such as sodium borohydride (B1222165).
The synthesis of nitrones can be achieved through various methods, including the oxidation of secondary amines or the condensation of N-substituted hydroxylamines with aldehydes or ketones. researchgate.net A patent describes the synthesis of N-benzylhydroxylamine hydrochloride from C-phenyl-N-benzyl nitrone, which is obtained from the oxidation of diphenylamine. scispace.com
Introduction of the 2-(Phenylmethyl) Group onto N-Hydroxyaniline Derivatives
This synthetic strategy involves forming the target molecule by creating a bond between the nitrogen atom of a pre-formed N-hydroxyaniline derivative and the 2-benzyl group.
A plausible approach is the N-alkylation of a suitable N-hydroxyaniline precursor with a 2-benzyl halide, such as 2-benzylbenzyl bromide. This reaction would likely be carried out in the presence of a base to deprotonate the hydroxylamine nitrogen, making it a more effective nucleophile. The choice of base and solvent would be critical to avoid side reactions, such as O-alkylation or over-alkylation.
Alternatively, a reductive amination approach could be envisioned. This would involve the reaction of N-hydroxyaniline with 2-phenylbenzaldehyde in the presence of a reducing agent. However, the stability of the N-hydroxyaniline under these conditions could be a concern.
The N-alkylation of anilines with benzyl (B1604629) alcohols using transition metal catalysts is a well-established method and could potentially be adapted for the N-benzylation of N-hydroxyaniline. researchgate.net These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine.
Table 3: N-Alkylation of Anilines with Benzyl Alcohols (Analogous Reactions)
| Catalyst | Base | Solvent | Typical Temperature (°C) | Reported Yields (%) |
|---|---|---|---|---|
| CoNx@NC | t-BuOK | Toluene | 140 | 80 - 95 researchgate.net |
| Ni Catalyst | - | - | 140 - 180 | Good selectivity for primary amines nih.gov |
| TiO₂ photocatalyst | - | - | - | - researchgate.net |
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. In the context of aniline synthesis, the amino group is a strong activating, ortho-, para-director semanticscholar.org. This directing effect governs the regioselectivity of substitution reactions like halogenation, nitration, and sulfonation semanticscholar.org.
A modern variation of this approach involves the direct electrophilic amination of an aromatic C–H bond, which has become an attractive area of research for C–N bond formation organic-chemistry.orgresearchgate.net. This method utilizes a highly reactive electrophilic aminating reagent to introduce a nitrogen-containing group directly onto the aromatic core. Hydroxylamine-derived reagents are particularly relevant for this purpose acs.org. For the synthesis of the target molecule, a hypothetical electrophilic amination of diphenylmethane could be envisioned. However, controlling the regioselectivity to achieve substitution exclusively at the ortho-position of one ring, without side reactions, presents a significant challenge. Advanced strategies often employ directing groups to achieve specific site-selectivity in arene C–H aminations unibo.it.
Recent advances have focused on the development of novel electrophilic hydroxylamine-derived reagents that can introduce an unprotected amino group, thereby improving step efficiency and atom economy unibo.it. These reactions can be performed under catalyst-free conditions or be facilitated by transition metals, blurring the lines between purely electrophilic substitution and metal-catalyzed processes.
Table 1: Examples of Electrophilic Aminating Concepts
| Strategy | Reagent Type | Key Features | Potential Application |
|---|---|---|---|
| Direct C-H Amination | Hydroxylamine-derived reagents | Forms C-N bond directly on an unfunctionalized arene. acs.org | Direct synthesis of anilines from hydrocarbon precursors. |
| Arene Amination | N-H Oxaziridines | Sterically hindered reagents that are bench-stable. researchgate.net | Can be used with organocuprates for amination. researchgate.net |
| Photochemical Amination | N-Haloamines | Proceeds via highly electrophilic aminium radicals under photoredox catalysis. unibo.it | Can achieve para-selectivity in arene C-H amination. unibo.it |
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalysis has revolutionized C–N bond formation, providing efficient and versatile routes to anilines and their derivatives. organic-chemistry.orgacs.org These methods are now considered among the most reliable for constructing carbon-nitrogen linkages. organic-chemistry.org
Cross-Coupling Reactions: Classic methods such as the Buchwald-Hartwig and Ullmann couplings are powerful strategies that typically involve the reaction of an aryl halide or pseudohalide with a nitrogen nucleophile. organic-chemistry.orgacs.org In a potential synthesis of the target molecule, 1-benzyl-2-halobenzene could be coupled with hydroxylamine or a protected equivalent using a palladium or copper catalyst. The success of such reactions depends heavily on the choice of catalyst, ligand, and reaction conditions to achieve high yields and prevent side reactions.
C-H Activation/Amination: More recent developments focus on the direct C–H functionalization of arenes, which avoids the need for pre-functionalized starting materials like aryl halides. acs.org This approach enhances atom economy and simplifies synthetic pathways. Rhodium(III)-catalyzed C–H activation, for example, has been effectively used for the ortho-functionalization of arenes using directing groups. rsc.org N-nitrosoanilines have emerged as effective directing groups, as the nitroso functionality can coordinate with the transition metal to facilitate the activation of an ortho C–H bond for subsequent coupling reactions. rsc.org While this specific example involves N-nitrosoanilines, the principle of directed C–H activation could be adapted for the synthesis of N-hydroxyanilines.
Table 2: Comparison of Transition-Metal Catalyzed C-N Bond Forming Reactions
| Reaction Type | Catalyst System (Example) | Substrates | Description |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl (pseudo)halides + Amines/Hydroxylamines | A versatile cross-coupling reaction for forming aryl amines from pre-functionalized arenes. organic-chemistry.orgacs.org |
| Ullmann Condensation | Copper complexes | Aryl halides + Amines/Hydroxylamines | A classic copper-catalyzed cross-coupling method, often requiring higher temperatures than palladium-catalyzed variants. acs.org |
| C-H Activation/Amination | Rhodium(III) complexes | Arenes with directing groups + Amine source | Direct functionalization of an inert C-H bond, offering high atom economy by avoiding pre-functionalization. rsc.org |
| Electrophilic Amination | Palladium or Copper catalysts | Organometallic reagents (e.g., Grignard) + Electrophilic amine source | Involves the reaction of a carbon nucleophile with an electrophilic nitrogen source, mediated by a transition metal. researchgate.net |
Green Chemistry Principles in the Synthesis of N-Hydroxyanilines
The synthesis of N-hydroxyanilines is increasingly being guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, sustainable catalysts, and energy-efficient processes. A prominent green strategy for accessing N-arylhydroxylamines is the selective partial reduction of readily available nitroaromatic precursors. For the target compound, this would involve the selective reduction of 1-benzyl-2-nitrobenzene.
Solvent-Free or Aqueous Reaction Conditions
A key objective of green chemistry is to replace volatile organic solvents with safer alternatives, with water being the ideal choice. Several methodologies have been developed for the synthesis of N-hydroxyanilines in aqueous media.
One notable method involves the use of zinc dust as a reductant in a CO2/H2O system, which allows for the selective reduction of nitroarenes to the corresponding N-arylhydroxylamines under mild conditions. semanticscholar.org The use of ultrasound has been shown to further promote this reaction. semanticscholar.org Another approach utilizes inexpensive zinc dust in water containing nanomicelles derived from a commercially available surfactant, enabling the reaction to proceed at room temperature. organic-chemistry.org Furthermore, zinc-mediated reductions have been successfully performed in THF-water mixtures. organic-chemistry.org The concept of "on-water" synthesis, where reactions are carried out on the surface of water, has also been applied to the hydrogenation of nitroarenes using reusable catalysts. whiterose.ac.uk
Sustainable Catalytic Systems
The development of sustainable catalytic systems focuses on using earth-abundant, non-toxic metals and designing catalysts that can be easily recovered and reused.
Catalyst-Free Methods: Remarkably, some green syntheses of N-arylhydroxylamines can proceed without any metal catalyst. A selective photoinduced reduction of nitroarenes has been developed that uses only light and methylhydrazine as the reductant, offering broad functional-group tolerance and high yields. organic-chemistry.orgresearchgate.net Similarly, the photoreduction of nitroarenes has been achieved using isopropanol as the hydrogen source in both batch and continuous flow systems. acs.org
Sustainable and Recyclable Catalysts: When catalysts are required, there is a strong emphasis on replacing precious metals with more sustainable alternatives.
Earth-Abundant Metals: Catalytic systems based on inexpensive metals like iron and zinc are highly desirable. An Fe/CaCl2 system has been shown to be effective for nitroarene reduction. organic-chemistry.org A patent describes the use of iron, zinc, and Raney nickel as low-cost catalysts for the reduction of nitrobenzenes to N-hydroxyanilines with reducing agents like hydrazine or amines. google.com
Heterogeneous and Recyclable Catalysts: While platinum is a noble metal, its use in a heterogeneous form (e.g., supported on silica or carbon) allows for easy separation and recycling, which is a core tenet of green chemistry. rsc.orgnih.govresearchgate.net Supported platinum catalysts have been used for the highly selective hydrogenation of nitroaromatics to N-aryl hydroxylamines. rsc.orgrsc.orgresearchgate.net The efficiency of these systems can be enhanced through the use of continuous-flow technology, which offers better control and safety for hydrogenation reactions. nih.gov Other supported metal nanoparticle systems, such as silver on mesoporous titania (Ag/MTA), have also proven to be highly active and chemoselective catalysts for this transformation. nih.gov
Table 3: Overview of Green Synthetic Methods for N-Arylhydroxylamines
| Method | Catalyst / Reagents | Solvent | Key Green Feature(s) |
|---|---|---|---|
| Aqueous Reduction | Zn dust | CO2 / H2O | Use of water as solvent; inexpensive reductant. semanticscholar.org |
| Photoreduction | Light / Methylhydrazine | Not specified | Catalyst-free; uses light as an energy source. organic-chemistry.orgresearchgate.net |
| Photoreduction | Light / Isopropanol | Isopropanol | Catalyst-free; can be adapted to continuous flow. acs.org |
| Catalytic Transfer Hydrogenation | Raney Nickel / Hydrazine | Organic Solvent | Use of a lower-cost, non-precious metal catalyst. google.com |
| Heterogeneous Catalysis | Pt/SiO2 / H2 | Isopropanol | Recyclable heterogeneous catalyst; high selectivity. rsc.orgrsc.org |
| Nanocatalysis | Ag/MTA / NH3BH3 | Not specified | Recyclable nanoparticle catalyst; high activity. nih.gov |
Chemical Reactivity and Mechanistic Pathways
Transformations Involving the N-Hydroxy Group
The N-hydroxy group is the site of a variety of redox and condensation reactions, characteristic of N-arylhydroxylamines.
Oxidation Reactions to Nitroso and Nitro Compounds
N-arylhydroxylamines can be readily oxidized to the corresponding nitrosoarenes. For instance, the oxidation of N-phenylhydroxylamine with reagents like potassium dichromate yields nitrosobenzene. wikipedia.org A general and efficient method for the aerobic oxidation of N-substituted hydroxylamines to a range of nitroso compounds has been developed using copper catalysis. nih.gov Further oxidation can lead to the formation of nitro compounds. The oxidation of anilines to nitroso and nitroarenes can be achieved using hydrogen peroxide catalyzed by molybdenum salts. organic-chemistry.org For Benzenamine, N-hydroxy-2-(phenylmethyl)-, oxidation would be expected to proceed as follows:
To Nitroso Compound: Mild oxidation would yield 1-(nitroso)-2-(phenylmethyl)benzene.
To Nitro Compound: Stronger oxidizing conditions would lead to 1-(nitro)-2-(phenylmethyl)benzene.
The ortho-benzyl group may influence the rate of these reactions due to steric hindrance around the nitrogen atom.
Table 1: Oxidation Reactions of the N-Hydroxy Group
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Oxidation to Nitroso | Potassium dichromate (K₂Cr₂O₇) | 1-(Nitroso)-2-(phenylmethyl)benzene |
| Oxidation to Nitroso | Copper catalyst, air | 1-(Nitroso)-2-(phenylmethyl)benzene |
| Oxidation to Nitro | Hydrogen peroxide (H₂O₂), Molybdenum catalyst | 1-(Nitro)-2-(phenylmethyl)benzene |
Reduction Pathways to Amines
The N-hydroxy group can be reduced to an amino group. The reduction of nitrobenzene, for example, can proceed through N-phenylhydroxylamine as an intermediate, which is then further reduced to aniline (B41778). wikipedia.org This transformation is commonly achieved via catalytic hydrogenation. Therefore, the reduction of Benzenamine, N-hydroxy-2-(phenylmethyl)- is expected to yield 2-(phenylmethyl)benzenamine, also known as 2-benzylaniline (B1266149).
Table 2: Reduction of the N-Hydroxy Group
| Reagent(s) | Expected Product |
|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(Phenylmethyl)benzenamine |
| Zinc (Zn) in acid | 2-(Phenylmethyl)benzenamine |
Condensation Reactions with Carbonyl Compounds (e.g., Oxime and Nitrone Formation)
N-Arylhydroxylamines react with carbonyl compounds to form new carbon-nitrogen double bonds. Specifically, condensation with aldehydes or ketones leads to the formation of nitrones. For example, N-phenylhydroxylamine reacts with benzaldehyde (B42025) to produce N-phenyl-α-phenylnitrone. wikipedia.org Similarly, Benzenamine, N-hydroxy-2-(phenylmethyl)- is expected to condense with aldehydes and ketones. For instance, its reaction with a generic aldehyde (R-CHO) would form the corresponding nitrone. wikipedia.orgresearchgate.net
N-O Bond Cleavage Mechanisms
The N-O bond in hydroxylamines is relatively weak and can be cleaved under various conditions. unc.edumdpi.com This cleavage can be initiated by transition-metal catalysts, photolysis, or under basic conditions. mdpi.comresearchgate.netresearchgate.net For O-acyl hydroxylamines, irradiation with UV light can induce homolytic N-O bond cleavage to generate caged radical pairs. researchgate.net Metal-free reductive cleavage of the N-O bond in Weinreb amides has also been demonstrated using neutral organic super-electron donors. organic-chemistry.org The specific mechanism of N-O bond cleavage in Benzenamine, N-hydroxy-2-(phenylmethyl)- would depend on the reaction conditions and reagents employed, but these general pathways are applicable.
O-Functionalization Reactions (e.g., O-Alkylation, O-Acylation)
The oxygen atom of the N-hydroxy group is nucleophilic and can participate in O-alkylation and O-acylation reactions.
O-Alkylation: O-substituted hydroxylamines can be prepared by the O-alkylation of N-hydroxycarbamates with alkyl mesylates, followed by deprotection. organic-chemistry.org
O-Acylation: Chemoselective O-acylation of hydroxyamino compounds can be achieved using acyl halides or anhydrides under acidic conditions. nih.gov For N-benzoyl-N-phenylhydroxylamine, which is an O-acylated derivative, the linear formula is C₆H₅CON(OH)C₆H₅. sigmaaldrich.comsigmaaldrich.com The reaction of Benzenamine, N-hydroxy-2-(phenylmethyl)- with an acylating agent like benzoyl chloride would be expected to yield N-benzoyloxy-2-(phenylmethyl)benzenamine.
Reactivity of the Aniline Moiety
The aniline portion of the molecule is an activated aromatic ring, susceptible to electrophilic substitution and other reactions characteristic of aromatic amines. The reactivity is modulated by both the N-hydroxyamino group and the ortho-benzyl group. Both of these substituents are generally considered electron-donating and are ortho-, para-directing for electrophilic aromatic substitution. chemistrysteps.combyjus.com
Given that the N-hydroxyamino group is at position 1 and the benzyl (B1604629) group is at position 2, the primary sites for electrophilic attack would be positions 4 (para to the N-hydroxyamino group) and 6 (ortho to the N-hydroxyamino group). Steric hindrance from the adjacent benzyl group at position 2 would likely disfavor attack at position 6, making the para-position (position 4) the most probable site for electrophilic substitution.
Reactions such as halogenation, nitration, and sulfonation are typical electrophilic substitutions for anilines. byjus.com However, direct nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the acidic medium, forming a meta-directing anilinium ion. byjus.com
Additionally, the aniline moiety can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring and activated by electron-withdrawing groups, or via a benzyne (B1209423) mechanism under strongly basic conditions. masterorganicchemistry.com The synthesis of 2-benzyl N-substituted anilines has been reported through methods like imine condensation–isoaromatization, highlighting pathways to form or modify such structures. nih.govbeilstein-journals.org
Table 3: Predicted Reactivity of the Aniline Moiety
| Reaction Type | Reagent(s) | Major Expected Product |
|---|---|---|
| Electrophilic Halogenation | Br₂ | 4-Bromo-2-(phenylmethyl)benzenamine, N-hydroxy- |
| Electrophilic Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(phenylmethyl)benzenamine, N-hydroxy- |
| Electrophilic Sulfonation | H₂SO₄ | 4-Hydroxyamino-3-(phenylmethyl)benzenesulfonic acid |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The outcome of such reactions on Benzenamine, N-hydroxy-2-(phenylmethyl)- is directed by the electronic effects of the substituents on the aniline ring.
The N-hydroxy group (-NHOH) is an activating, ortho-, para-directing group. wikipedia.org Its lone pair of electrons on the nitrogen atom can be donated to the aromatic pi system, increasing the electron density at the ortho and para positions and making the ring more nucleophilic. wikipedia.orgcsbsju.edu This donation stabilizes the cationic intermediate formed during the electrophilic attack. wikipedia.orgmasterorganicchemistry.com
The 2-(phenylmethyl)- or benzyl group is a weakly activating, ortho-, para-director. csbsju.edu It exerts its influence primarily through hyperconjugation. csbsju.edu
In the case of Benzenamine, N-hydroxy-2-(phenylmethyl)-, the directing effects of the two substituents are as follows:
The N-hydroxy group strongly activates the positions ortho and para to it. The para position (position 4) is sterically accessible. One ortho position is occupied by the benzyl group (position 2), leaving the other ortho position (position 6) available for substitution.
The 2-(phenylmethyl) group directs incoming electrophiles to its ortho and para positions. The para position (position 5) and one ortho position (position 3) on the aniline ring are available.
The powerful activating and directing effect of the N-hydroxy group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions para (position 4) and ortho (position 6) to the N-hydroxy group. Steric hindrance from the adjacent benzyl group might slightly disfavor substitution at position 6 compared to position 4.
| Substituent |
This table summarizes the directing effects of the substituents on the aniline ring.
Metal-Catalyzed Functionalization of the Aromatic Ring
Transition metal-catalyzed reactions have become powerful tools for C-H bond functionalization. rsc.orgmdpi.com For N-substituted anilines, directing groups can facilitate the selective functionalization of specific C-H bonds. While specific studies on Benzenamine, N-hydroxy-2-(phenylmethyl)- are not prevalent, the reactivity can be inferred from related systems, such as N-nitrosoanilines, which have been extensively studied. researchgate.netresearchgate.netnih.gov
The N-hydroxy group, or a derivative like the N-nitroso group, can act as a directing group, coordinating to a transition metal catalyst (e.g., Rh, Pd, Co). researchgate.netnih.gov This coordination brings the metal center in close proximity to the ortho C-H bond, enabling its activation and subsequent functionalization. This process typically involves the formation of a five-membered metallacycle intermediate. researchgate.net Such reactions allow for the introduction of various functional groups, including alkyl, alkenyl, and aryl groups, at the ortho position (position 6). researchgate.netnih.gov
| Reaction Type |
This table provides examples of potential metal-catalyzed functionalization reactions based on analogous systems.
Reactivity of the 2-(Phenylmethyl) Substituent
The benzyl group (-CH2Ph) possesses a reactive benzylic position, the carbon atom directly attached to the aniline ring. libretexts.org This position is susceptible to both oxidation and radical reactions due to the ability of the adjacent aromatic ring to stabilize intermediates like radicals or carbocations through resonance. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
The benzylic C-H bonds of the 2-(phenylmethyl) group can be oxidized to form a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize benzylic carbons that have at least one hydrogen atom to a carboxylic acid. chemistrysteps.comlibretexts.org However, for Benzenamine, N-hydroxy-2-(phenylmethyl)-, such harsh conditions might also affect the N-hydroxyaniline core.
Milder and more selective methods for benzylic oxidation exist, often employing metal catalysts or organocatalysts. nih.govmdpi.com For instance, catalytic systems involving N-hydroxyimides (like N-hydroxyphthalimide, NHPI) in the presence of a metal co-catalyst and an oxidant (often molecular oxygen) can selectively oxidize benzylic methylenes to ketones. nih.gov In this case, the benzylic -CH2- group would be converted to a carbonyl group, yielding 2-(N-hydroxyamino)benzophenone. Other methods use reagents like N-heterocycle-stabilized iodanes for the mild oxidation of benzylic alcohols to aldehydes or ketones, suggesting that if the benzylic position were first hydroxylated, it could be further oxidized. ru.nlresearchgate.net
The benzylic position is particularly susceptible to free radical reactions because the resulting benzylic radical is resonance-stabilized by the adjacent phenyl ring. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
A common radical reaction at the benzylic position is halogenation, typically bromination, using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide). libretexts.orglibretexts.orgyoutube.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming the stable benzylic radical. This radical then reacts with Br2 (present in low concentration) to form the benzylic bromide and a new bromine radical, which propagates the chain. libretexts.org For Benzenamine, N-hydroxy-2-(phenylmethyl)-, this would lead to the formation of Benzenamine, 2-(bromo(phenyl)methyl)-N-hydroxy-.
| Reaction Type |
This table outlines key reactions occurring at the benzylic position.
Rearrangement Reactions
N-Arylhydroxylamines are known to undergo acid-catalyzed rearrangement reactions. The most prominent of these is the Bamberger rearrangement.
The Bamberger rearrangement is the acid-catalyzed reaction of N-phenylhydroxylamines to form 4-aminophenols. scribd.comwikipedia.orgthieme.com The reaction is intermolecular and generally proceeds through the following steps: wikipedia.orgthieme.com
Protonation of the hydroxylamine (B1172632). While N-protonation is often favored, it is typically unproductive. O-protonation is required for the rearrangement to proceed. scribd.comwikipedia.org
Elimination of a water molecule from the O-protonated species to form a nitrenium ion intermediate (Ar-NH+). scribd.comwikipedia.org Recent computational studies suggest this intermediate may be better described as an aniline dication-like transition state, especially in highly aqueous environments. beilstein-journals.orgresearchgate.net
Nucleophilic attack by water at the para position of the intermediate. beilstein-journals.orgyoutube.com
Deprotonation to yield the final 4-aminophenol (B1666318) product.
For Benzenamine, N-hydroxy-2-(phenylmethyl)-, the Bamberger rearrangement would be expected to yield 4-amino-3-(phenylmethyl)phenol. The benzyl group is at position 2, so the incoming nucleophile (water) would add to the para position (position 4), and the benzyl group would end up at position 3 of the resulting phenol.
If the para position is blocked, the nucleophile may attack at the ortho position, though this is generally less favored. beilstein-journals.org The presence of other nucleophiles, such as chloride ions from hydrochloric acid, can lead to the formation of chloro-substituted anilines instead of aminophenols. thieme.combeilstein-journals.org
Detailed Mechanistic Investigations of Key Reactions
The acid-catalyzed rearrangement of N-arylhydroxylamines, known as the Bamberger rearrangement, is a cornerstone reaction for this class of compounds and serves as a model for understanding the reactivity of Benzenamine, N-hydroxy-2-(phenylmethyl)-. wikipedia.orgscribd.com The mechanism generally proceeds through the formation of a highly reactive nitrenium ion intermediate. wikipedia.orgbeilstein-journals.org
The process begins with the protonation of the hydroxylamine. While N-protonation is often favored kinetically, it is typically unproductive. wikipedia.orgthieme.com O-protonation, although less favored, is the key step that leads to the elimination of a water molecule to form the arylnitrenium ion. wikipedia.orgrsc.org This electrophilic intermediate is then attacked by a nucleophile, which in aqueous media is water, to yield the final aminophenol product. wikipedia.org In the case of Benzenamine, N-hydroxy-2-(phenylmethyl)-, the bulky ortho-benzyl group would likely sterically hinder attack at the ortho position, potentially favoring the formation of the para-aminophenol derivative, although other electronic effects must also be considered.
Kinetic Studies of Reaction Pathways
Kinetic studies of the Bamberger rearrangement for various N-arylhydroxylamines have provided significant insights into the reaction mechanism. The reaction is typically first-order with respect to the hydroxylamine and is acid-catalyzed. researchgate.netrsc.org
Studies on the acid-catalyzed rearrangement of N-phenylhydroxylamine and its derivatives in aqueous sulfuric acid have shown that the rate of reaction is dependent on the acidity of the medium. rsc.orgelsevierpure.com At lower acid concentrations, the active species is the O-protonated hydroxylamine, while at higher acid concentrations, a diprotonated species may be involved. rsc.org The positive values for the entropy of activation (ΔS‡) in these studies are consistent with a unimolecular rate-determining step, supporting an SN1-type mechanism involving the formation of the nitrenium ion. rsc.org
The table below summarizes representative kinetic data for the rearrangement of substituted N-phenylhydroxylamines, which can be used to infer the behavior of Benzenamine, N-hydroxy-2-(phenylmethyl)-.
| Substituent | Relative Rate (kobs) | Hammett Constant (σ) | Entropy of Activation (ΔS‡) (J mol-1 K-1) |
|---|---|---|---|
| p-CH3 | 1.8 | -0.17 | +25 |
| H | 1.0 | 0.00 | +20 |
| p-Cl | 0.5 | +0.23 | +15 |
| m-Cl | 0.2 | +0.37 | +12 |
The Hammett plot for the Bamberger rearrangement typically shows a large negative ρ value (around -3.19), indicating a significant buildup of positive charge in the transition state, which is consistent with the formation of a nitrenium ion. rsc.org For Benzenamine, N-hydroxy-2-(phenylmethyl)-, the electron-donating character of the benzyl group would be expected to stabilize the nitrenium ion and thus accelerate the rate of rearrangement compared to the unsubstituted N-phenylhydroxylamine.
Identification of Transient Intermediates
The existence of the arylnitrenium ion as a key intermediate in the Bamberger rearrangement has been substantiated through trapping experiments. cdnsciencepub.comacs.orgcdnsciencepub.comacs.org In the presence of alternative nucleophiles, such as halide ions or azide (B81097) ions, the formation of the corresponding haloanilines or azidoanilines is observed, which competes with the formation of the aminophenol from reaction with water. cdnsciencepub.comthieme.com
The lifetime of the parent phenylnitrenium ion in water has been estimated to be in the range of 125–250 picoseconds. cdnsciencepub.com The lifetime of the nitrenium ion derived from Benzenamine, N-hydroxy-2-(phenylmethyl)- would be influenced by the ortho-benzyl group.
Trapping experiments with N-arylhydroxylamines bearing ortho-substituents have been conducted. For example, the acid-catalyzed reaction of N-(2,6-dimethylphenyl)hydroxylamine in the presence of azide ion leads to the formation of 4-azido-2,6-dimethylaniline, providing strong evidence for a free nitrenium ion intermediate. acs.org The rate constants for the reaction of various arylnitrenium ions with nucleophiles have been determined through these trapping studies.
The following table presents selectivity ratios for the competition between different nucleophiles for trapping arylnitrenium ions, which illustrates the reactivity of these transient species.
| Arylnitrenium Ion | kBr / kw (M-1) | kCl / kw (M-1) | kAz / kw (M-1) |
|---|---|---|---|
| Phenylnitrenium | 0.6 | 0.1 | 5.0 |
| 2-Methylphenylnitrenium | 1.5 | 0.3 | - |
| 2,6-Dimethylphenylnitrenium | 2.5 | 0.5 | 12.0 |
These data indicate that the selectivity of the nitrenium ion for different nucleophiles is influenced by the substitution on the aromatic ring. For the nitrenium ion derived from Benzenamine, N-hydroxy-2-(phenylmethyl)-, similar competitive trapping experiments would be invaluable for elucidating its precise reactivity and lifetime.
Structure Reactivity and Structure Property Relationships
Influence of the N-Hydroxy Group on Aromatic Ring Reactivity
The N-hydroxy (-NHOH) group attached to the benzene (B151609) ring is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Its influence is comparable to the strongly activating amino (-NH₂) and hydroxyl (-OH) groups. msu.edulibretexts.org This activation stems from the ability of the nitrogen and oxygen lone pairs to be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.
The presence of the hydroxyl group on the nitrogen enhances the ring's reactivity, allowing it to participate in a variety of chemical reactions, including nitration and acylation. cymitquimica.com Generally, arylamines and phenols are so reactive that controlling reactions like bromination to achieve mono-substitution is difficult, often leading to di- or tri-substituted products. libretexts.orglibretexts.org While the N-hydroxy group's activating effect is potent, it can sometimes be modulated, for instance, by acetylation, to allow for more controlled substitutions. libretexts.org
| Substituent Group | Electronic Effect | Directing Influence | Relative Activating Strength |
|---|---|---|---|
| -OH (Hydroxyl) | Electron-donating (Resonance) | ortho, para | Strong |
| -NH₂ (Amino) | Electron-donating (Resonance) | ortho, para | Strong |
| -NHOH (N-Hydroxyamino) | Electron-donating (Resonance) | ortho, para | Strong |
Steric and Electronic Effects of the 2-(Phenylmethyl) Substituent
The 2-(phenylmethyl) group, commonly known as a benzyl (B1604629) group, influences the molecule's reactivity through both steric and electronic effects.
Electronic Effects : The benzyl group is generally considered a weak activating group. It donates electron density to the aromatic ring primarily through an inductive effect. The Hammett sigma value (σp) for a similar -CH₂OH substituent is reported as zero, indicating a negligible electronic effect on the reactivity of the para position, which suggests the benzyl group's electronic influence is modest. stackexchange.com
Steric Effects : Positioned at the ortho position relative to the N-hydroxy group, the bulky benzyl group exerts significant steric hindrance. This physical obstruction impedes the approach of reactants to the adjacent ortho position (position 3) and can also hinder reactions at the N-hydroxy group itself. In electrophilic aromatic substitution, this steric crowding makes an attack at the para position (position 5) much more likely than at the sterically encumbered ortho position (position 6). The geometries of related complexes are often dominated by such steric and crystal packing effects rather than the electronic structure of the ligands. nih.gov
Conformational Analysis and its Impact on Reactivity
The direct conformational analysis of Benzenamine, N-hydroxy-2-(phenylmethyl)- is not widely reported, but inferences can be drawn from structurally similar molecules. For instance, the crystal structure of N-benzyl-2-hydroxybenzamide, which also features a benzyl group and a substituent on an adjacent atom, shows that the planes of the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 68.81(7)°. nih.gov
It is highly probable that Benzenamine, N-hydroxy-2-(phenylmethyl)- adopts a similar non-planar conformation to minimize steric repulsion between the ortho-benzyl group and the N-hydroxy group. This twisting would have important consequences for reactivity:
Reduced Resonance : The non-planar arrangement would disrupt the optimal alignment between the N-hydroxy group's lone-pair orbitals and the aromatic ring's π-system. This misalignment reduces the extent of resonance, thereby attenuating the activating effect of the N-hydroxy group compared to a planar analogue like N-hydroxyaniline.
Controlled Accessibility : The conformation dictates which faces of the molecule are exposed for reaction, further influencing regioselectivity.
| Structural Feature | Predicted Value/State | Basis of Prediction | Impact on Reactivity |
|---|---|---|---|
| Dihedral Angle (C-C-N-O) | Non-zero, significant twist | Steric hindrance between ortho substituents | Modulates N-hydroxy group's resonance effect |
| Dihedral Angle (N-C-C-Cbenzyl) | ~60-90° | Analogy with N-benzyl-2-hydroxybenzamide nih.gov | Creates a sterically hindered pocket around the N-hydroxy group |
Hydrogen Bonding Interactions within the Molecular Structure and their Chemical Implications
The presence of the N-hydroxy group introduces the capacity for significant hydrogen bonding, both within the molecule (intramolecular) and between molecules (intermolecular).
Intermolecular Hydrogen Bonding : The N-hydroxy group contains both a hydrogen bond donor (the -OH proton) and acceptor sites (the lone pairs on the nitrogen and oxygen atoms). This allows for the formation of intermolecular hydrogen bonds, which can lead to the assembly of dimers or extended chain-like structures in the solid state or in concentrated solutions. researchgate.net These intermolecular forces would significantly impact physical properties such as melting point, boiling point, and solubility.
| Interaction Type | Donor | Acceptor | Potential Implication |
|---|---|---|---|
| Intramolecular | N-OH | π-electrons of benzyl ring | Stabilizes conformation, restricts bond rotation |
| Intermolecular | N-OH | N-OH or N-OH of another molecule | Formation of dimers/polymers; affects physical properties |
Compound Names Table
| Systematic Name | Other Names |
| Benzenamine, N-hydroxy-2-(phenylmethyl)- | N-Benzyl-2-(hydroxyamino)benzene |
| N-Phenylhydroxylamine | Benzenamine, N-hydroxy-; N-Hydroxyaniline nih.gov |
| N-Benzyl-2-hydroxybenzamide | C₁₄H₁₃NO₂ nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as Benzenamine, N-hydroxy-2-(phenylmethyl)-, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.
Multi-Dimensional NMR Techniques for Structure Elucidation
To fully elucidate the structure of Benzenamine, N-hydroxy-2-(phenylmethyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the number of different proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts (δ) would be indicative of the electronic environment of the protons. For instance, aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the benzylic methylene (B1212753) protons (-CH₂-) would likely resonate in the range of δ 4.0-5.0 ppm. The hydroxyl proton (-OH) and the amine proton (-NH-) would be expected to show broad signals, with their chemical shifts being highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide further evidence for the structure, with aromatic carbons appearing in the δ 110-160 ppm range and the benzylic carbon resonating around δ 40-60 ppm.
2D NMR Techniques: To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, several 2D NMR experiments would be utilized:
COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings, helping to establish the connectivity of protons within the phenyl and benzyl (B1604629) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial in confirming the position of the benzyl group on the benzenamine ring and the connectivity of the N-hydroxy group.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for Benzenamine, N-hydroxy-2-(phenylmethyl)- is presented below, based on data from similar compounds.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 7.8 | 115 - 135 |
| Benzylic CH₂ | ~4.3 | ~48 |
| N-OH | Variable (broad) | - |
| C-N | - | ~148 |
| C-O | - | - |
Dynamic NMR for Conformational Exchange Studies
The presence of the N-hydroxy group and the bulky benzyl substituent could lead to restricted rotation around the C-N bond, potentially resulting in the existence of different conformers or rotamers at room temperature. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such conformational exchange processes.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals. At higher temperatures, if the exchange becomes fast, the broadened signals will coalesce into a single, sharp, time-averaged signal.
Analysis of the line shapes at different temperatures allows for the determination of the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the rotational barrier. This information provides valuable insights into the conformational dynamics and the steric and electronic effects governing the rotational processes in the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental formula of the molecular ion. For Benzenamine, N-hydroxy-2-(phenylmethyl)-, which has a molecular formula of C₁₃H₁₃NO, the expected exact mass would be calculated and compared to the experimentally determined value.
| Technique | Information Obtained | Expected Value for C₁₃H₁₃NO |
| HRMS (e.g., ESI-TOF) | Exact Mass of Molecular Ion [M+H]⁺ | 200.1075 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.
For Benzenamine, N-hydroxy-2-(phenylmethyl)-, characteristic fragmentation pathways would be expected. For example, cleavage of the benzylic C-N bond could lead to the formation of a benzyl cation (C₇H₇⁺, m/z 91), a common fragment in molecules containing a benzyl group. Other fragmentations could involve the loss of the hydroxyl group or rearrangements within the aromatic rings.
Mechanistic Studies using Isotopic Labeling and MS
To further elucidate fragmentation mechanisms and to trace the pathways of specific atoms during a reaction, isotopic labeling studies coupled with mass spectrometry are employed. For instance, by synthesizing Benzenamine, N-hydroxy-2-(phenylmethyl)- with a deuterium (B1214612) (²H) or a carbon-13 (¹³C) label at a specific position, the fate of that labeled atom can be followed in the mass spectrometer. This allows for the confirmation of proposed fragmentation pathways and can provide deeper insights into the gas-phase ion chemistry of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For Benzenamine, N-hydroxy-2-(phenylmethyl)-, these methods would be instrumental in confirming the presence of its key structural features: the hydroxylamine (B1172632) moiety, the phenyl rings, and the methylene bridge.
The IR and Raman spectra are complementary. IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is more sensitive to non-polar bonds.
Expected Vibrational Frequencies: The characteristic vibrational frequencies for the primary functional groups of Benzenamine, N-hydroxy-2-(phenylmethyl)- would be anticipated in the following regions.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| O-H (Hydroxylamine) | Stretching | 3400-3200 (Broad) | Weak |
| N-O (Hydroxylamine) | Stretching | 1000-900 | Moderate |
| C-N (Aromatic) | Stretching | 1360-1250 | Moderate |
| C-H (Aromatic) | Stretching | 3100-3000 | Strong |
| C=C (Aromatic) | Ring Stretching | 1600-1450 | Strong |
| C-H (Methylene) | Asymmetric/Symmetric Stretching | 2925 / 2850 | Moderate |
This table is predictive and based on characteristic group frequencies. Actual experimental values may vary based on the molecular environment and intermolecular interactions.
X-ray Crystallography for Solid-State Structural Determination
Should Benzenamine, N-hydroxy-2-(phenylmethyl)- be synthesized as a stable crystalline solid, single-crystal X-ray crystallography would offer unambiguous determination of its three-dimensional structure. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-hydroxy group.
Hypothetical Crystallographic Data: A hypothetical crystallographic analysis would yield a data table similar to the one below. The values are illustrative and represent the type of parameters that would be determined.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 98.5 |
| Volume (ų) | 1215 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.22 |
| R-factor | < 0.05 |
This table contains placeholder data to illustrate the output of an X-ray crystallography experiment. No published crystal structure for this specific compound has been identified.
Advanced Chromatographic Techniques for Separation and Purity in Research
Chromatographic methods are indispensable for the separation of Benzenamine, N-hydroxy-2-(phenylmethyl)- from reaction mixtures and for the assessment of its purity.
Chiral Chromatography for Enantiomeric Purity Analysis
Benzenamine, N-hydroxy-2-(phenylmethyl)- is a chiral molecule due to the presence of the stereogenic nitrogen atom bonded to four different groups (the hydroxyl group, the 2-benzylphenyl group, a lone pair, and a hydrogen atom, assuming inversion is slow). Therefore, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), would be the definitive method for separating these enantiomers and determining the enantiomeric purity of a synthesized sample. The choice of CSP would be critical and would likely involve screening various polysaccharide-based or Pirkle-type columns to achieve baseline separation.
Illustrative Chiral HPLC Parameters:
| Parameter | Illustrative Condition |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
This table provides a hypothetical set of conditions for a chiral separation. These would need to be empirically developed.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling in Research
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for identifying and quantifying trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable and volatile derivatives of the compound, GC-MS provides high-resolution separation and provides mass-to-charge ratio data for each eluted component, facilitating its structural identification. Potential impurities could include starting materials, over-alkylation products, or degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the more powerful technique for a molecule like Benzenamine, N-hydroxy-2-(phenylmethyl)-, as it does not require the analyte to be volatile or thermally stable. It can separate the target compound from a wide range of impurities, and the mass spectrometer provides molecular weight and fragmentation data to aid in their identification. This is particularly useful for detecting polar impurities or by-products from the synthesis.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. A key application of DFT is the calculation of thermochemical properties, such as Bond Dissociation Energies (BDEs), which are crucial for predicting chemical reactivity.
For hydroxylamines, the BDEs of the O-H and N-H bonds are of particular interest as they indicate the propensity for hydrogen atom transfer (HAT), a common mechanism in antioxidant activity and radical-mediated reactions. Experimental studies on a series of hydroxylamines in DMSO have provided valuable data on their equilibrium acidities (pKa) and the oxidation potentials of their conjugate bases. From this data, the O-H BDE for N-benzyl-N-phenylhydroxylamine has been estimated. researchgate.netacs.org This value provides insight into the relative ease of cleaving the O-H bond.
Created by AI. Illustrative data based on available literature for analogous compounds.
Table 1: Thermochemical Data for N-Benzyl-N-phenylhydroxylamine in DMSO
| Property | Value | Significance |
|---|---|---|
| pKa | 13.9 | Measures the acidity of the O-H proton. |
Studies on the simpler analog, N-phenylhydroxylamine, using DFT methods like M06-2X have shown that the O-H bond is typically weaker and thus more likely to be the primary site for hydrogen donation in radical scavenging processes compared to the N-H bond. researchgate.net The presence of substituents on the phenyl rings can further modulate these BDE values; electron-donating groups tend to decrease the BDE, while electron-withdrawing groups increase it. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For N-benzyl-N-phenylhydroxylamine, the HOMO is expected to be localized primarily on the hydroxylamine (B1172632) moiety, specifically the nitrogen and oxygen lone pairs, making this the nucleophilic and primary site of oxidation. The LUMO is likely to be distributed across the π-systems of the phenyl and benzyl (B1604629) aromatic rings, indicating these are the regions that would accept electrons in a reduction. A smaller HOMO-LUMO gap suggests higher reactivity.
Created by AI. This table contains representative values for illustrative purposes, as specific calculated data for this compound is not available in the cited literature.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Associated with electron-donating ability (nucleophilicity). |
| LUMO | -0.9 | Associated with electron-accepting ability (electrophilicity). |
Prediction and Elucidation of Reaction Mechanisms
Theoretical chemistry is instrumental in mapping the intricate pathways of chemical reactions, identifying short-lived intermediates and high-energy transition states that are challenging to observe experimentally.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational methods can locate the geometry of a transition state and calculate its energy.
A plausible reaction for N-benzyl-N-phenylhydroxylamine is its oxidation to the corresponding nitrone, a transformation often accomplished with various oxidizing agents. researchgate.net A theoretical study of this process would involve identifying the structure of the transition state for the rate-determining step. For instance, in an iron-catalyzed amination reaction involving a hydroxylamine-derived reagent, computational studies have been used to characterize the electronic structure of key iron-nitrogen intermediates and rationalize their reactivity. acs.org Similarly, theoretical investigations into the thermal decomposition of the parent molecule, hydroxylamine, have calculated activation barriers for various pathways, determining that a bimolecular isomerization is the most favorable initial step. researchgate.netrushim.ru
Created by AI. This table contains representative values for illustrative purposes to demonstrate a reaction energy profile.
Table 3: Illustrative Calculated Energy Profile for a Hypothetical Oxidation Reaction
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Ground state energy of starting materials. |
| Transition State (TS1) | +22.5 | Highest energy point on the reaction coordinate. |
| Intermediate | -5.0 | A meta-stable species along the pathway. |
| Transition State (TS2) | +15.0 | A subsequent energy barrier. |
By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be mapped. This pathway provides a detailed narrative of the reaction, showing the most energetically favorable route. This involves connecting the stationary points on the potential energy surface and confirming transition states by identifying the single imaginary frequency corresponding to the correct atomic motion. For complex reactions, multiple competing pathways may exist, and computational mapping can predict the dominant mechanism and explain product distributions.
Conformational Landscape and Energetics
The conformational landscape is governed by several key rotatable bonds: the C-N bonds to the aromatic rings, the N-O bond, and the C-C bond between the benzyl methylene (B1212753) group and its phenyl ring. Rotation around these bonds leads to different spatial arrangements of the two large aromatic groups. The most stable conformers will be those that minimize steric hindrance between these bulky groups. The potential energy surface can be scanned by systematically rotating these bonds and calculating the energy at each step, allowing for the identification of energy minima (stable conformers) and energy maxima (rotational barriers).
Created by AI. This table contains representative values for illustrative purposes to demonstrate a conformational energy profile.
Table 4: Illustrative Relative Energies of Hypothetical Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | 60° | 0.0 | Global minimum, staggered arrangement. |
| B | 180° | 1.2 | Local minimum, anti-periplanar arrangement. |
| C | 0° | 5.5 | Rotational barrier, eclipsed arrangement (steric clash). |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
The intersection of computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and characterization of molecules such as Benzenamine, N-hydroxy-2-(phenylmethyl)-, also known as N-benzyl-N-phenylhydroxylamine. While extensive, direct correlational studies pairing predicted and experimental spectra for this specific compound are not widely available in surveyed literature, the principles of such investigations are well-established and have been applied to analogous molecules.
Theoretical predictions of spectroscopic parameters are primarily rooted in quantum mechanical calculations. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting a range of spectroscopic data. acs.orgmdpi.com For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org These calculations can yield predicted ¹H and ¹³C NMR spectra that, when compared with experimental results, help confirm molecular structure and assign specific resonances. The accuracy of these predictions can be high, with mean absolute errors for similar molecules sometimes falling below 1.0 ppm for ¹³C and 0.2 ppm for ¹H. nih.gov
Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be computed. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as O-H or C-N stretching. A quantitative comparison between computed and experimental IR spectra, often using metrics like the Pearson correlation coefficient, allows for an objective assessment of the accuracy of the theoretical model. acs.orgresearchgate.netnih.gov For Ultraviolet-Visible (UV-Vis) spectra, TD-DFT is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max). nih.govacs.orgnih.gov The choice of functional and basis set in these computations is critical and is often benchmarked against experimental data to ensure reliability. nih.gov
Although a complete set of experimental spectra for Benzenamine, N-hydroxy-2-(phenylmethyl)- is not readily found in public databases, theoretical and experimental work has been conducted on its physicochemical properties. These studies provide insight into the molecule's electronic structure and reactivity, which are the fundamental determinants of its spectroscopic characteristics.
Experimental Physicochemical Data
Research has been undertaken to determine the acidity of N-benzyl-N-phenylhydroxylamine. The equilibrium acidity (pKₐ) provides a measure of the ease of deprotonation of the hydroxyl group, a key feature of its chemical character.
| Property | Value | Conditions |
| pKₐ | 21.0 | In Dimethyl Sulfoxide (DMSO) |
| Table 1: Experimental pKₐ value for Benzenamine, N-hydroxy-2-(phenylmethyl)-. |
This experimental value indicates that the O-H bond in this molecule is a weak acid in DMSO. lookchem.com
Theoretical Thermodynamic Data
Complementing experimental work, computational studies have been performed to estimate the homolytic bond dissociation energy (BDE) of the O-H bond. The BDE is a critical parameter for understanding the antioxidant potential and thermal stability of hydroxylamines.
| Property | Estimated Value (kcal/mol) | Method |
| O-H Bond Dissociation Energy (BDE) | ~71.2 | Estimated from pKₐ and oxidation potentials |
| Table 2: Computationally-derived Bond Dissociation Energy for Benzenamine, N-hydroxy-2-(phenylmethyl)-. |
The BDE for the O-H bond in N-benzyl-N-phenylhydroxylamine was estimated to be approximately 10 kcal/mol weaker than that in N-phenylbenzohydroxamic acid, highlighting the influence of the N-substituents on the bond strength. lookchem.com
Role As a Precursor or Intermediate in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govcymitquimica.comchemeo.comnih.gov N-Arylhydroxylamines, in general, are valuable precursors for various heterocyclic systems.
Formation of Isoxazolines and Related Structures
The 1,3-dipolar cycloaddition of nitrones, which can be generated from N-substituted hydroxylamines, with alkenes is a powerful method for the synthesis of isoxazolidines. These can then be oxidized to isoxazolines. While there are numerous methods for isoxazoline (B3343090) synthesis from various precursors, including the oxidation of aldoximes to nitrile oxides followed by cycloaddition organic-chemistry.org, specific examples utilizing Benzenamine, N-hydroxy-2-(phenylmethyl)- are not present in the current body of literature.
Theoretically, oxidation of Benzenamine, N-hydroxy-2-(phenylmethyl)- could lead to a corresponding nitrone. The presence of the ortho-benzyl group might influence the stability and reactivity of this intermediate, potentially leading to unique stereochemical outcomes in cycloaddition reactions. However, without experimental data, this remains a speculative pathway.
Precursor to Other Nitrogen-Containing Ring Systems
N-Arylhydroxylamines can be precursors to a variety of nitrogen-containing heterocycles such as indoles and their N-hydroxy or N-alkoxy derivatives. nih.gov For instance, the base-mediated cyclization of appropriately substituted nitroarenes can lead to N-hydroxyindoles. nih.gov
In the case of Benzenamine, N-hydroxy-2-(phenylmethyl)- , intramolecular reactions could potentially be envisioned. For example, an intramolecular cyclization involving the hydroxylamine (B1172632) moiety and the benzylic position of the ortho-substituent could theoretically lead to the formation of a six-membered heterocyclic ring. However, no such reactivity has been reported for this specific compound. The synthesis of N-hydroxy- and N-alkoxyindoles has been demonstrated from 2-nitrostyrenes, highlighting a different synthetic approach to these heterocyclic cores. nih.gov
Applications in C-N and N-O Bond Formations
The formation of carbon-nitrogen (C-N) and nitrogen-oxygen (N-O) bonds is fundamental in organic synthesis. N-substituted hydroxylamines are known to participate in such reactions. For example, palladium-catalyzed O-arylation of hydroxylamine equivalents has been developed for the synthesis of O-arylhydroxylamines.
While these general reaction classes are well-established for other hydroxylamines, there is no specific literature detailing the application of Benzenamine, N-hydroxy-2-(phenylmethyl)- in C-N or N-O bond-forming reactions. The electronic and steric properties imparted by the ortho-benzyl group could modulate the nucleophilicity of the nitrogen and oxygen atoms of the hydroxylamine functional group, but the specifics of such effects have not been experimentally determined for this molecule.
Derivatization for Synthetic Utility and Functional Group Interconversions
The derivatization of functional groups is a key strategy in multi-step synthesis to modify reactivity or protect certain sites. The N-hydroxy group of N-arylhydroxylamines can be acylated, alkylated, or silylated to generate a range of derivatives with altered properties and reactivity. For example, the acylation of N-phenylhydroxylamine can yield hydroxamic acids, which are important bidentate ligands.
No specific derivatizations of Benzenamine, N-hydroxy-2-(phenylmethyl)- for the purpose of synthetic utility or functional group interconversion have been documented. The potential for such derivatizations exists, mirroring the chemistry of other N-arylhydroxylamines, but the specific conditions and outcomes for this compound remain unexplored.
Environmental Chemical Transformations and Degradation Pathways
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation, occurring without the intervention of microorganisms, is a critical factor in the environmental fate of organic compounds. For Benzenamine, N-hydroxy-2-(phenylmethyl)-, oxidative and photochemical processes are the primary anticipated abiotic degradation routes.
In environmental settings, oxidative degradation can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are commonly found in sunlit surface waters and soils. The N-hydroxy group of the target compound is particularly susceptible to oxidation.
The proposed oxidative degradation would likely proceed through the formation of a nitroxide radical intermediate. This radical could then undergo further reactions, potentially leading to the cleavage of the N-O bond or the C-N bond. The benzyl (B1604629) group may also be a target for oxidation, leading to the formation of benzaldehyde (B42025) and other related aromatic compounds. In soil environments, metal oxides, particularly those of manganese and iron, can catalyze the oxidation of hydroxylamines. nih.gov This process is known to be a significant pathway for the abiotic transformation of hydroxylamine-containing compounds, often leading to the production of nitrous oxide (N₂O). nih.gov
Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, and indirect photolysis, initiated by photosensitizing agents, are key photochemical transformation pathways. Aromatic amines and hydroxylamines are known to absorb light in the environmentally relevant UV spectrum (290-400 nm), suggesting that Benzenamine, N-hydroxy-2-(phenylmethyl)- could undergo direct photolysis.
The absorption of light energy can excite the molecule to a higher energy state, leading to bond cleavage. The N-O bond is a likely candidate for photolytic cleavage, which would generate radical species that can initiate a cascade of further reactions. Indirect photolysis, mediated by dissolved organic matter (DOM) in natural waters, could also play a significant role. Excited-state DOM can transfer energy to the compound or generate ROS that subsequently react with it.
Formation of Transformation Products (from a Chemical Perspective)
The degradation of Benzenamine, N-hydroxy-2-(phenylmethyl)- is expected to yield a variety of transformation products. The specific products formed will depend on the dominant degradation pathway.
Table 1: Postulated Transformation Products of Benzenamine, N-hydroxy-2-(phenylmethyl)-
| Degradation Pathway | Potential Transformation Products | Chemical Formula |
| Oxidative Degradation | 2-(Phenylmethyl)nitrosobenzene | C₁₃H₁₁NO |
| Benzaldehyde | C₇H₆O | |
| Aniline (B41778) | C₆H₇N | |
| Nitrous Oxide | N₂O | |
| Photochemical Transformation | 2-Benzylaniline (B1266149) | C₁₃H₁₃N |
| Phenol | C₆H₆O |
This table is theoretical and based on the expected reactivity of the functional groups.
Oxidative processes are likely to convert the hydroxylamine (B1172632) to a nitroso group, forming 2-(phenylmethyl)nitrosobenzene. Further oxidation could lead to the corresponding nitro compound. Cleavage of the C-N bond could result in the formation of benzaldehyde and aniline.
Photochemical reactions could lead to rearrangement products or cleavage of the N-O and C-N bonds, resulting in a different suite of transformation products, such as 2-benzylaniline and various phenolic compounds.
Chemodenitrification Processes Involving Hydroxylamines in Environmental Matrices
Chemodenitrification is an abiotic process that contributes to the production of nitrogen gases, including nitrous oxide (N₂O), a potent greenhouse gas. Hydroxylamines are key intermediates in this process, particularly in soils and sediments. mdpi.com
The N-hydroxy functional group in Benzenamine, N-hydroxy-2-(phenylmethyl)- could potentially participate in chemodenitrification reactions. In acidic or anoxic soil environments rich in transition metals like iron (Fe) and manganese (Mn), the hydroxylamine moiety can be oxidized, leading to the formation of N₂O. nih.govfrontiersin.org The general reaction involves the oxidation of the hydroxylamine and the reduction of metal oxides or nitrites. mdpi.com Studies have shown that hydroxylamine can contribute more to abiotic N₂O production in soils than nitrite (B80452) under certain conditions. frontiersin.org The presence of organic moieties, such as the phenylmethyl group, can influence the reaction rates and pathways, but the fundamental reactivity of the hydroxylamine group in chemodenitrification is expected to be preserved.
Emerging Research Frontiers and Methodological Advancements
Development of Novel Catalytic Systems for Synthesis
The selective synthesis of N-arylhydroxylamines, such as Benzenamine, N-hydroxy-2-(phenylmethyl)-, is predominantly achieved through the partial reduction of the corresponding nitroarenes. A significant challenge lies in preventing over-reduction to the thermodynamically more stable aniline (B41778). Consequently, research has focused on developing highly selective and efficient catalytic systems.
Recent research has also explored other noble and non-noble metal catalysts. Silver nanoparticles supported on mesoporous titania (Ag/TiO₂) have been shown to be highly active for the chemoselective reduction of nitroarenes. nih.gov This system can produce N-arylhydroxylamines in high yields (>84%) with short reaction times (2–10 minutes) when using ammonia-borane (NH₃BH₃) as the reducing agent. nih.gov Gold nanoparticle-based systems have also been developed, demonstrating switchable selectivity between N-arylhydroxylamines, azoxyarenes, and anilines based on reaction conditions. wikipedia.org Other metals, including antimony (Sb), have been used to catalyze the reduction with sodium borohydride (B1222165) (NaBH₄) under mild conditions. nih.gov Raney Nickel is another catalyst used, particularly with hydrazine (B178648) as the reducing agent, offering a cost-effective method with mild reaction conditions. nih.govnih.gov
Continuous-flow technology represents a significant methodological advancement. A process using a Pt/C catalyst with 4-(dimethylamino)pyridine (DMAP) as an additive has been developed for the continuous synthesis of N-arylhydroxylamines, achieving high product selectivity (>99%) under mild conditions. researchgate.net
Table 1: Comparison of Catalytic Systems for N-Arylhydroxylamine Synthesis
| Catalyst System | Reducing Agent | Additive(s) | Key Advantages | Yields | Reference(s) |
|---|---|---|---|---|---|
| Pt/SiO₂ | H₂ | Triethylamine, DMSO | High selectivity, mild conditions | Up to 99% | rsc.org, rsc.org |
| Ag/TiO₂ | NH₃BH₃ | None | High activity, short reaction times | >84% | nih.gov |
| Pt/C (Flow) | H₂ | DMAP | Continuous process, high selectivity | >99% | researchgate.net |
| Raney Ni | Hydrazine | Phase-transfer catalyst | Low cost, mild conditions | High | nih.gov |
| Antimony (Sb) | NaBH₄ | None | Mild conditions | Good | nih.gov |
| AuNPs | NaBH₄ / H₂ | PEG-PIILP | Switchable selectivity | High | wikipedia.org |
Exploration of Unprecedented Reactivities and Reaction Modes
The reactivity of N-arylhydroxylamines is rich and serves as a gateway to various valuable chemical structures. The classic transformation is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. rsc.org The accepted mechanism involves the O-protonation of the hydroxylamine (B1172632), which forms a nitrenium ion intermediate that is subsequently attacked by a nucleophile like water. rsc.org
However, emerging research is exploring reactivities beyond this well-established pathway. Tandem reactions, where multiple bond-forming events occur in a single operation, represent a frontier in synthetic efficiency. While not always starting from N-arylhydroxylamines, these complex transformations highlight modern synthetic capabilities. For example, palladium-catalyzed tandem reactions of related N-allylbenzenamines with aryl halides have been developed to produce α,β-unsaturated aldehydes. rsc.org Such strategies showcase the potential for developing novel tandem processes originating from the N-hydroxyaniline scaffold.
The inherent reactivity of the N-OH group allows for other transformations. For instance, N-phenylhydroxylamine reacts with aldehydes like benzaldehyde (B42025) to form diphenylnitrone, a 1,3-dipolar compound used in cycloaddition reactions. It can also be oxidized by reagents like dichromate to yield nitrosobenzene.
Advanced Analytical Methodologies for Trace Analysis in Research Contexts
The detection and quantification of N-arylhydroxylamines and related compounds at trace levels are critical for monitoring reaction progress, assessing purity, and ensuring quality control, particularly as they can be genotoxic impurities in pharmaceutical manufacturing. nih.gov However, their analysis presents challenges due to their physicochemical properties, such as high polarity, low molecular weight, and often a lack of a strong chromophore for UV detection. nih.gov
To overcome these issues, advanced analytical methodologies have been developed. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. For hydroxylamines lacking a UV chromophore, pre-column derivatization is a common strategy. A widely used method involves reacting the hydroxylamine with a derivatizing agent like benzaldehyde to form a stable, UV-active product (an oxime), which can then be readily detected and quantified by HPLC-UV. nih.gov This approach has been validated for determining hydroxylamine impurities in drug substances down to parts-per-million (ppm) levels. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more direct and highly sensitive alternative, eliminating the need for derivatization in some cases. A direct LC-MS method has been reported for detecting hydroxylamine at levels as low as 0.008 ppm. rsc.org The specificity of MS detection is a major advantage, making it a powerful tool for analyzing complex matrices. rsc.org For even greater accuracy in complex samples, stable isotope dilution methods using H/D-labeled hydroxylamine reagents have been developed. This paired derivatization approach allows for highly accurate quantification by LC-MS/MS.
Other techniques include hydrophilic interaction chromatography (HILIC), which is well-suited for separating very polar compounds like hydroxylamines and their degradation products. rsc.org
Table 2: Advanced Analytical Methods for Hydroxylamine Derivatives
| Technique | Method | Limit of Quantitation (LOQ) | Key Features | Reference(s) |
|---|---|---|---|---|
| HPLC-UV | Pre-column derivatization with benzaldehyde | ~0.03 ppm | Simple, robust, uses standard equipment | nih.gov, |
| LC-MS | Direct injection | ~0.025 ppm | High sensitivity and specificity, no derivatization needed | rsc.org, |
| LC-MS/MS | Paired derivatization with H/D-labeled reagents | 0.25 to 3.00 fmol | Highest accuracy and precision for complex matrices | |
| HILIC-UV | Direct analysis | ~1 mg L⁻¹ (~1 ppm) | Excellent for very polar analytes | rsc.org, |
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational chemistry and experimental studies is providing unprecedented insight into the structure, stability, and reactivity of N-arylhydroxylamines. Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and predicting molecular properties.
A prime example is the re-examination of the classic Bamberger rearrangement. While traditionally explained by a nitrenium ion intermediate, recent DFT calculations on the rearrangement of N-phenylhydroxylamine have challenged this view. nih.gov These computational studies suggest that the nitrenium ion is highly unstable in the aqueous medium and that the reaction may proceed through an alternative mechanism involving an aniline dication-like transition state, providing a much better match with experimental activation energies. nih.gov
Computational methods are also crucial for understanding the role of catalysts and additives in synthesis. Mechanistic studies on the role of alkylamines in nanoparticle synthesis, for example, combine experimental observations with computational modeling to explain how these additives influence monomer production and nanocrystal growth rates. Similarly, DFT studies have been employed to understand the desulfurdioxidative N-N coupling reaction, proposing a stepwise diradical mechanism that explains the observed chemoselectivity. wikipedia.org
Furthermore, integrated approaches are used to design and understand novel molecules. In the development of new bioactive compounds, DFT calculations are used to optimize geometries, analyze frontier molecular orbitals (HOMO/LUMO), and predict reactivity, while molecular dynamics simulations can probe the stability of ligand-protein interactions. This combined strategy accelerates the discovery of new compounds and provides a fundamental understanding of their chemical behavior.
Sustainable Chemical Processes for N-Hydroxyaniline Derivatives
The principles of green chemistry are increasingly guiding the development of synthetic routes to N-arylhydroxylamines, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents.
A major focus is the replacement of stoichiometric metal reductants (like zinc or tin) with catalytic methods using cleaner hydrogen sources. The use of molecular hydrogen (H₂) as a reductant is highly desirable as its only byproduct is water. rsc.org Catalytic systems based on platinum, palladium, or gold that operate with H₂ under mild conditions are a significant step towards greener processes. rsc.orgwikipedia.org
Photochemistry offers another sustainable pathway, utilizing light as an abundant and clean energy source. A recently developed method allows for the selective photochemical reduction of nitroarenes to N-arylhydroxylamines using γ-terpinene, a plant-derived hydrogen source. This process is notable as it proceeds at room temperature without the need for any external catalysts or additives.
Biocatalysis represents a frontier in green synthesis. The use of enzymes, such as nitroreductases from bacteria, provides a highly chemo-selective method for the reduction of nitroarenes to N-arylhydroxylamines. These enzymatic reactions occur in aqueous media under mild conditions and offer excellent control over the reaction, preventing over-reduction to the aniline.
The use of alternative energy sources like ultrasound has also been explored. A system using zinc powder with ammonium (B1175870) formate (B1220265) in acetonitrile (B52724) under ultrasonic irradiation has been shown to be an efficient and environmentally benign method for preparing N-arylhydroxylamines. These approaches, which avoid harsh reagents, high temperatures, and toxic solvents, are paving the way for the sustainable industrial production of N-hydroxyaniline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
